(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly interesting due to its unique structure, which includes an aminomethyl group attached to a phenyl ring and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the protection of the amine group using a tert-butyl carbamate (Boc) protecting group. The Boc group can be installed under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine . The reaction proceeds smoothly at room temperature, yielding the desired protected amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides can replace the amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Mechanism of Action
The mechanism of action of (3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved include the inhibition of key enzymes in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminomethyl-phenyl)-methyl-carbamic acid methyl ester
- (3-Aminomethyl-phenyl)-methyl-carbamic acid ethyl ester
- (3-Aminomethyl-phenyl)-methyl-carbamic acid isopropyl ester
Uniqueness
(3-Aminomethyl-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and increases the compound’s stability. This makes it more resistant to hydrolysis compared to its methyl or ethyl ester counterparts. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and increasing its bioavailability .
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)phenyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-6-10(8-11)9-14/h5-8H,9,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLCRKYCULAGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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